N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 954003-63-5
VCID: VC4302284
InChI: InChI=1S/C17H20N4O4/c22-16(17(23)19-15-6-10-25-20-15)18-7-8-21-9-11-24-14(12-21)13-4-2-1-3-5-13/h1-6,10,14H,7-9,11-12H2,(H,18,22)(H,19,20,23)
SMILES: C1COC(CN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Molecular Formula: C17H20N4O4
Molecular Weight: 344.371

N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

CAS No.: 954003-63-5

Cat. No.: VC4302284

Molecular Formula: C17H20N4O4

Molecular Weight: 344.371

* For research use only. Not for human or veterinary use.

N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide - 954003-63-5

Specification

CAS No. 954003-63-5
Molecular Formula C17H20N4O4
Molecular Weight 344.371
IUPAC Name N'-(1,2-oxazol-3-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Standard InChI InChI=1S/C17H20N4O4/c22-16(17(23)19-15-6-10-25-20-15)18-7-8-21-9-11-24-14(12-21)13-4-2-1-3-5-13/h1-6,10,14H,7-9,11-12H2,(H,18,22)(H,19,20,23)
Standard InChI Key PNDXRNODDMZYQJ-UHFFFAOYSA-N
SMILES C1COC(CN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3

Introduction

N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure, which includes an isoxazole ring and a morpholine moiety. This compound is primarily classified as an oxalamide due to the presence of the oxalamide functional group in its structure. The compound has garnered interest in scientific research due to its potential biological activities, including anti-inflammatory and analgesic properties.

Synthesis and Chemical Reactivity

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can be achieved through multi-step organic synthesis techniques. A notable approach involves the reaction of isoxazole derivatives with appropriate morpholine derivatives under controlled conditions to form the desired oxalamide structure. The isoxazole moiety may facilitate electrophilic aromatic substitution reactions, while the morpholine ring can engage in base-catalyzed reactions due to its basicity.

Biological Activities and Potential Applications

Research on similar compounds suggests that N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide may exhibit significant inhibition of inflammatory pathways, indicating potential anti-inflammatory and analgesic properties. The presence of both isoxazole and morpholine rings suggests unique chemical reactivity and biological activity, making it a candidate for further pharmacological exploration.

Research Findings and Future Directions

While specific data on N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is limited, its structural components have been associated with various biological activities in related compounds. Future studies should focus on elucidating its exact mechanisms of action and exploring its therapeutic potential in medicinal chemistry and pharmacology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator